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An In-Depth Technical Guide to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid:
Structure, Synthesis, and Applications

Executive Summary

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional organic compound
featuring a strained cyclobutane ring, a carboxylic acid, and a methyl ester. Its rigid,
stereochemically defined structure makes it a valuable building block in modern organic
synthesis, particularly in the development of novel pharmaceuticals. The trans configuration of
the functional groups provides a specific three-dimensional architecture that is highly sought
after for creating conformationally constrained molecules. This guide provides a comprehensive
overview of its core structure, physicochemical properties, a representative synthesis protocol,
chemical reactivity, and its applications as a synthetic intermediate in drug discovery.

Molecular Identification and Core Structural
Features
Nomenclature and Identifiers
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The precise identification of a chemical entity is paramount for reproducibility in research and
development. The key identifiers for trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
are summarized below.

Identifier Value Source(s)

CAS Number 1401103-71-6 [1][21[3]

Molecular Formula C7H1004 [1112114]

Molecular Weight 158.15 g/mol [11[2]13][5]
trans-3-

IUPAC Name (methoxycarbonyl)cyclobutane

-1-carboxylic acid

3-
Synonyms (methoxycarbonyl)cyclobutane  [1][3]

carboxylic acid
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InChl Key [1]
URHBZAFASA-N
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SMILES [2][4]
LINK--C1)OC

The Cyclobutane Core: Stereochemistry and Ring Strain

The central feature of this molecule is the cyclobutane ring. Unlike more flexible cyclohexane
systems, the four-membered ring is conformationally restricted and possesses significant angle
and torsional strain.[6][7] This inherent ring strain can be harnessed to influence the molecule's
reactivity.[7]

The stereochemistry is explicitly defined as trans, meaning the carboxylic acid and
methoxycarbonyl groups are situated on opposite faces of the cyclobutane ring. This fixed
spatial relationship is critical in applications where precise molecular geometry is required to
interact with biological targets like enzymes or receptors. The rigidity of the cyclobutane
scaffold reduces the number of accessible conformations, which can enhance binding affinity
and improve the pharmacokinetic profile of a drug candidate.[8]
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Key Functional Groups: Carboxylic Acid and Methyl
Ester

The molecule possesses two distinct and reactive functional groups, allowing for orthogonal
chemical transformations:

o Carboxylic Acid (-COOH): This group is acidic and serves as a handle for a wide range of
reactions, including amide bond formation, reduction to an alcohol, or conversion to other
esters.[6]

o Methyl Ester (-COOCHSs): The ester is generally less reactive than the carboxylic acid. It can
be selectively hydrolyzed under basic or acidic conditions to yield the parent trans-1,3-
cyclobutanedicarboxylic acid or can be subjected to reactions with organometallic reagents.

Structural Visualization

The structure of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, highlighting the
trans orientation of the functional groups.

Caption: 2D representation of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Physicochemical and Spectroscopic Profile
Physical Properties

The compound's physical state can vary, which is important for handling and reaction setup.

Property Value Source(s)

) Colorless to Yellow Liquid,
Physical Form i o ] [1][3]
Viscous liquid, or Solid

Purity >97% (typical) [1][3]

Sealed in a dry environment at
Storage [1][3]
room temperature

Spectroscopic Data (Anticipated)
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While a specific spectrum for this exact compound is not publicly available, its structure allows
for the prediction of key signals in NMR spectroscopy, a critical tool for structural verification.

e 1H NMR: The spectrum would be complex due to the rigid ring system. One would expect to
see distinct signals for the methoxy protons (-OCHs) as a singlet around 3.7 ppm. The
cyclobutane ring protons would appear as a series of multiplets between approximately 2.0
and 3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield
shift, typically >10 ppm.

e 13C NMR: The spectrum would show seven distinct carbon signals. The two carbonyl
carbons (ester and acid) would be found in the 170-180 ppm region. The methoxy carbon
would be around 52 ppm. The four carbons of the cyclobutane ring would appear in the
aliphatic region, typically between 30 and 50 ppm.

Synthesis and Methodologies

The synthesis of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is not widely
documented in literature. However, a logical and efficient approach involves the selective
mono-esterification of its parent diacid, trans-1,3-cyclobutanedicarboxylic acid.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge, tracing the target molecule back to
readily available starting materials.

lective Mono-esterification
Selective Mono-esterificatio Erans-s-(Methoxycarbonyl)cyclobutanecarboxylic acid

Grans-l,3-Cyc|obutanedicarboxylic acitD(

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target molecule.

Representative Synthesis Protocol

This protocol describes a plausible method for the synthesis based on standard organic
chemistry transformations. Disclaimer: This is a conceptual protocol and must be optimized for
laboratory execution.
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Objective: To synthesize trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid from trans-
1,3-cyclobutanedicarboxylic acid.

Principle: The reaction utilizes a limited amount of an esterifying agent (e.g., methanol with an
acid catalyst, or a milder agent like diazomethane or methyl iodide with a base) to favor the
formation of the mono-ester over the di-ester. Controlling stoichiometry is key.

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser,
dissolve 1.0 equivalent of trans-1,3-cyclobutanedicarboxylic acid[9][10] in a suitable
anhydrous solvent (e.g., Dichloromethane or THF).

Reagent Addition: Add 1.0 to 1.1 equivalents of a methylating agent. For a controlled
reaction, using a reagent like (Trimethylsilyl)diazomethane is often preferred for its high yield
and clean conversion of carboxylic acids. Alternatively, classic Fischer esterification can be
used with 1.0 equivalent of methanol and a catalytic amount of sulfuric acid, though this may
lead to an equilibrium mixture including the di-ester and starting material.

Reaction: Stir the mixture at room temperature (or gentle heat if using Fischer esterification).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the desired mono-
ester.

Work-up: Once the starting material is consumed or the optimal product concentration is
reached, quench the reaction appropriately. If an acidic catalyst was used, neutralize with a
mild base like sodium bicarbonate solution.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
Combine the organic layers.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product will likely be a mixture. Purify via
flash column chromatography on silica gel, using a gradient elution (e.g., hexane/ethyl
acetate with a small percentage of acetic acid) to separate the starting diacid, the target
mono-ester, and the di-ester byproduct.
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o Characterization: Confirm the structure and purity of the isolated product using NMR
spectroscopy (*H and 13C), mass spectrometry, and IR spectroscopy.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this molecule makes it a versatile intermediate. The differential
reactivity of the acid and ester groups can be exploited for sequential modifications.

¢ Reactions at the Carboxylic Acid: The free carboxylic acid is the more reactive site for many
transformations. It can be readily converted into an amide by coupling with an amine using
standard reagents like EDC/HOBt or HATU. This is a cornerstone reaction in the synthesis of
peptide-based drugs and other bioactive molecules.

» Reactions at the Ester: The methyl ester can be hydrolyzed to the diacid, reduced to the
corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAIH4),
or converted to a tertiary alcohol via the addition of two equivalents of an organometallic
reagent (e.g., a Grignard reagent).

o Advanced Applications: The cyclobutane scaffold itself is of high interest. Recent advances
in C-H functionalization allow for the direct modification of the C-H bonds on the cyclobutane
ring, using the existing carbonyl groups as directing elements.[8][11] This modern synthetic
strategy enables the late-stage diversification of the cyclobutane core, providing rapid
access to a library of complex and novel structures for screening in drug discovery
programs.[8]

Applications in Drug Discovery and Development
The Cyclobutane Motif in Medicinal Chemistry

Cyclic structures are prevalent in small-molecule drugs because they offer a degree of
conformational rigidity.[8] The cyclobutane ring, in particular, provides a unique structural motif
that is distinct from more common five- and six-membered rings. Its inclusion in a drug
candidate can:

e Improve Potency: By locking the molecule into a bioactive conformation that fits optimally
into a target's binding site.
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e Enhance Selectivity: By creating a unique shape that is less likely to bind to off-target
proteins.

 Increase Metabolic Stability: The strained ring can be less susceptible to metabolic
degradation compared to linear alkyl chains.

Parallels with Structurally Related Intermediates

The value of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid can be inferred from the
utility of similar building blocks. For example, trans-3-(tert-
Butoxycarbonylamino)cyclobutanecarboxylic acid is a key intermediate used in peptide
synthesis and the development of novel therapeutics in oncology and neurology.[12] This
analogue demonstrates the utility of the trans-1,3-disubstituted cyclobutane scaffold for
presenting functional groups in a well-defined spatial orientation, a principle that directly applies
to the title compound.

Safety, Handling, and Storage
GHS Hazard Information

As with any chemical reagent, proper safety precautions are essential.

Hazard Class GHS Code Description Source(s)
Skin Irritation H315 Causes skin irritation [11[4115]
o Causes serious eye
Eye Irritation H319 o [11[41[5]
irritation

May cause respiratory

Respiratory Irritation H335 o [1][4][5]
irritation
Signal Word Warning [11[4]
) GHSO07 (Exclamation
Pictogram [1]
Mark)

Recommended Handling Procedures

o Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
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e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses or goggles, and a lab coat.

e Handling: Avoid breathing dust, fumes, or vapors.[1][4] Avoid contact with skin, eyes, and
clothing.[13] Wash hands thoroughly after handling.

Storage and Stability

o Storage Conditions: Store in a tightly sealed container in a cool, dry place away from
incompatible materials.[1][13]

e Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13][14]

 Stability: The compound is stable under recommended storage conditions.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.achemblock.com/h-8212-trans-1-3-cyclobutanedicarboxylic-acid.html
https://www.achemblock.com/h-8212-trans-1-3-cyclobutanedicarboxylic-acid.html
https://cymitquimica.com/cas/7439-33-0/?items=100
https://pubs.acs.org/doi/10.1021/jo4027148
https://www.chemimpex.com/products/24359
https://m.chemicalbook.com/ProductMSDSDetailCB5113033_EN.htm
https://m.chemicalbook.com/ProductMSDSDetailCB5113033_EN.htm
https://georganics.sk/blog/cyclobutanecarboxylic-acid/
https://www.benchchem.com/product/b1462157#trans-3-methoxycarbonyl-cyclobutanecarboxylic-acid-structure
https://www.benchchem.com/product/b1462157#trans-3-methoxycarbonyl-cyclobutanecarboxylic-acid-structure
https://www.benchchem.com/product/b1462157#trans-3-methoxycarbonyl-cyclobutanecarboxylic-acid-structure
https://www.benchchem.com/product/b1462157#trans-3-methoxycarbonyl-cyclobutanecarboxylic-acid-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1462157?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

